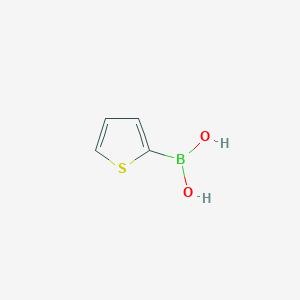

Thiophene-2-boronic acid

Description

Properties

IUPAC Name |

thiophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHTUPFQTUBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370059 | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-68-0 | |

| Record name | 2-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiophene-2-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Properties, Synthesis, and Applications in Modern Therapeutics

Thiophene-2-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a critical building block in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to thiophene-2-boronic acid, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Safety Information

Thiophene-2-boronic acid is a white to light yellow crystalline powder. A summary of its key chemical and physical properties is presented below for easy reference.

Table 1: Physicochemical Properties of Thiophene-2-boronic Acid

| Property | Value | Reference(s) |

| CAS Number | 6165-68-0 | [1][2][3] |

| Molecular Formula | C₄H₅BO₂S | [1][2][4] |

| Molecular Weight | 127.96 g/mol | [1][4] |

| Melting Point | 138-140 °C (lit.) | [1][5][6] |

| Boiling Point | 287.9±32.0 °C (Predicted) | [1][6] |

| Solubility | Soluble in methanol. | [1][6] |

| Appearance | White to light yellow crystal powder. | [1] |

| Storage Temperature | 2-8°C | [1][5] |

Safety and Handling:

Thiophene-2-boronic acid is associated with certain hazards and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] The GHS hazard pictograms associated with this compound include a warning symbol.[4] When handling, it is crucial to wear protective gloves, eye protection, and face protection.[7] Ensure adequate ventilation and avoid breathing dust.[7]

Table 2: GHS Hazard Information for Thiophene-2-boronic Acid

| Hazard Statement | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][7] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | [4][7] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation. | [4][7] |

Applications in Research and Drug Development

The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Thiophene-2-boronic acid serves as a key precursor for the synthesis of these medicinally important compounds.

Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8][9] This reaction's tolerance of a wide variety of functional groups makes it an invaluable tool for medicinal chemists.[9]

Thiophene-containing compounds synthesized using thiophene-2-boronic acid have been investigated as inhibitors of various enzymes and as modulators of critical signaling pathways implicated in disease. For instance, they have been developed as inhibitors of kinases, cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[6][10]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application of thiophene-2-boronic acid. This protocol is adapted from the synthesis of arylthiophene-2-carbaldehydes and can be generalized for the coupling of thiophene-2-boronic acid with various aryl halides.[11]

Representative Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Thiophene-2-boronic Acid

Objective: To synthesize a 2-arylthiophene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

-

Thiophene-2-boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol)

-

Base (e.g., Potassium phosphate (B84403) [K₃PO₄], 2.0 mmol)

-

Solvent system (e.g., 4:1 mixture of Toluene and Water, 10 mL)

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent Addition: Add the degassed 4:1 toluene/water solvent mixture (10 mL) to the flask.

-

Reaction: Heat the reaction mixture to 85-90°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylthiophene.

Signaling Pathways and Mechanisms of Action

Thiophene-containing molecules, often synthesized using thiophene-2-boronic acid as a key starting material, have been shown to modulate various signaling pathways critical in disease pathogenesis. The following diagrams illustrate two such pathways.

Inhibition of the WEE1 Kinase and Tubulin Polymerization in Cancer

Certain thiophene derivatives have demonstrated potent anticancer activity by targeting key regulators of the cell cycle. One such mechanism involves the dual inhibition of WEE1 kinase and tubulin polymerization. WEE1 is a tyrosine kinase that phosphorylates and inactivates the CDK1/Cyclin B complex, thereby preventing entry into mitosis. Inhibition of WEE1 leads to premature mitotic entry and subsequent cell death in cancer cells with DNA damage. Concurrently, by inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to G2/M cell cycle arrest and apoptosis.[2][5]

Caption: Anticancer mechanism of a thiophene derivative.

Inhibition of Inflammatory Pathways via COX and LOX Enzymes

Thiophene derivatives are also prominent in the development of anti-inflammatory agents. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including some containing a thiophene scaffold, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, some thiophene compounds inhibit lipoxygenase (LOX) enzymes, which catalyze the conversion of arachidonic acid into leukotrienes, another class of inflammatory mediators. By blocking these enzymatic pathways, thiophene-based drugs can effectively reduce the inflammatory response.[6][10][12]

Caption: Anti-inflammatory action of thiophene derivatives.

Conclusion

Thiophene-2-boronic acid is an indispensable reagent in modern organic and medicinal chemistry. Its favorable physicochemical properties and versatile reactivity in cross-coupling reactions have cemented its role in the synthesis of a diverse array of thiophene-containing compounds. For researchers and drug development professionals, a thorough understanding of its characteristics, safe handling procedures, and synthetic applications is paramount for the successful design and development of novel therapeutics and advanced materials. The continued exploration of derivatives synthesized from this valuable building block holds significant promise for addressing unmet medical needs and advancing scientific innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Thiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and characterization of Thiophene-2-boronic acid, a versatile building block in organic chemistry with significant applications in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and replication.

Introduction

Thiophene-2-boronic acid is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its ability to introduce the thiophene (B33073) moiety into various molecular scaffolds makes it an invaluable tool in the development of pharmaceuticals and organic electronic materials. Thiophene-containing compounds exhibit a wide range of biological activities and are integral components of many conjugated polymers. This guide outlines a reliable synthetic route to Thiophene-2-boronic acid and details its comprehensive characterization.

Synthesis of Thiophene-2-boronic acid

The most common and efficient synthesis of Thiophene-2-boronic acid starts from 2-bromothiophene (B119243). The process involves a lithium-halogen exchange, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Synthesis Pathway

The overall synthetic pathway is illustrated below.

Caption: Synthesis of Thiophene-2-boronic acid from 2-bromothiophene.

Experimental Protocol

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromothiophene (1.0 eq) dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (2 M) at 0 °C until the solution is acidic (pH ~1-2).

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system, such as a mixture of water and a minimal amount of an organic solvent like ethanol, or by washing the crude solid with cold hexane to remove non-polar impurities.

Characterization of Thiophene-2-boronic acid

The synthesized Thiophene-2-boronic acid should be characterized to confirm its identity and purity using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₅BO₂S | |

| Molecular Weight | 127.96 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 134-140 °C | |

| Solubility | Soluble in methanol, ethanol, THF, and diethyl ether. Sparingly soluble in water. |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Thiophene-2-boronic acid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.25 (s, 2H): These are the protons of the hydroxyl groups of the boronic acid, which often appear as a broad singlet.

-

δ 7.78 (dd, J = 4.9, 1.2 Hz, 1H): This signal corresponds to the proton at the 5-position of the thiophene ring.

-

δ 7.67 (dd, J = 3.5, 1.2 Hz, 1H): This signal is assigned to the proton at the 3-position of the thiophene ring.

-

δ 7.18 (dd, J = 4.9, 3.5 Hz, 1H): This signal corresponds to the proton at the 4-position of the thiophene ring.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 142.0: This is the carbon atom attached to the boron (C2).

-

δ 135.8: This signal corresponds to the carbon at the 5-position (C5).

-

δ 130.1: This signal is assigned to the carbon at the 3-position (C3).

-

δ 127.5: This signal corresponds to the carbon at the 4-position (C4).

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Boronic acid (B-OH) |

| ~1350 | B-O stretch | Boronic acid (B-O) |

| ~1400-1500 | C=C stretch | Thiophene ring |

| ~3100 | C-H stretch | Aromatic C-H |

| ~700-800 | C-S stretch | Thiophene ring |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Thiophene-2-boronic acid, the molecular ion peak [M]⁺ would be observed at m/z = 128. A common fragmentation pattern for boronic acids involves the loss of water (H₂O) from the molecular ion.

Characterization Workflow

The general workflow for the characterization of the synthesized Thiophene-2-boronic acid is depicted below.

Thiophene-2-boronic Acid: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-boronic acid is a versatile and widely utilized reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to introduce the thiophene (B33073) moiety, a key heterocycle in many pharmaceuticals and organic materials, makes it an invaluable building block. However, its utility is often hampered by inherent instability, primarily through a process known as protodeboronation. This guide provides an in-depth overview of the stability of thiophene-2-boronic acid, outlines crucial handling and storage precautions, and presents experimental protocols for its stability assessment.

Chemical Properties and Hazards

Thiophene-2-boronic acid is a white to off-white solid with a melting point of 138-140 °C.[1] It is soluble in methanol.[2][3] While chemically stable under standard room temperature conditions, it is sensitive to heat and humidity.[2][4]

Hazard Summary:

-

Eye Irritation: Causes serious eye irritation.[3][5][6][7][8]

-

Respiratory Irritation: May cause respiratory irritation.[3][6][7][9]

Stability and Decomposition

The primary challenge in working with thiophene-2-boronic acid is its propensity to undergo protodeboronation. This decomposition pathway significantly impacts its shelf-life and its efficiency in chemical reactions.

Protodeboronation: The Major Decomposition Pathway

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of thiophene as a byproduct.[9] This process is a significant issue in cross-coupling reactions as it consumes the boronic acid, leading to reduced yields of the desired product.[9] Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[9]

Factors that accelerate protodeboronation include:

-

High pH (Basic Conditions): The reaction is often fastest at a pH greater than 10.[9]

-

Elevated Temperatures: Higher reaction temperatures increase the rate of decomposition.[9]

-

Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[9]

Quantitative Stability Data

The instability of 2-heterocyclic boronic acids, including thiophene-2-boronic acid, has been quantitatively demonstrated. When stored on the benchtop under air, significant decomposition occurs.

| Compound | Form | Storage Time (days) | Decomposition (%) |

| 2-Thiopheneboronic acid | Solid | 15 | >50 |

| 2-Thiophene MIDA boronate | Solid | 60 | 0 |

Table 1: Benchtop stability comparison of 2-thiopheneboronic acid and its N-methyliminodiacetic acid (MIDA) boronate ester. Data from Gillis & Burke, 2007.[4]

As the data indicates, converting thiophene-2-boronic acid to its MIDA boronate ester dramatically enhances its stability, with no detectable decomposition after 60 days under the same conditions.

Handling and Storage Precautions

Due to its hazardous nature and instability, strict adherence to proper handling and storage protocols is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][9]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][9]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7][9]

Safe Handling Practices

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9]

-

Wash hands and any exposed skin thoroughly after handling.[4][9]

-

Minimize dust generation and accumulation.[9]

-

Do not eat, drink, or smoke when using this product.[4]

Storage Conditions

-

Temperature: Keep refrigerated at 2-8 °C for long-term storage.[1][4]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Experimental Protocols for Stability Assessment

To quantify the stability of thiophene-2-boronic acid under specific experimental conditions, ¹H NMR spectroscopy is a powerful tool.

Protocol: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the direct measurement of the rate of decomposition of thiophene-2-boronic acid.

Materials:

-

Thiophene-2-boronic acid

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of a suitable internal standard in the chosen deuterated solvent.

-

In an NMR tube, dissolve a known quantity of thiophene-2-boronic acid and the internal standard in the deuterated solvent. If investigating the effect of pH, use appropriate buffers.

-

-

Data Acquisition:

-

Acquire an initial ¹H NMR spectrum at time t=0.

-

Maintain the NMR tube at the desired temperature.

-

Acquire subsequent spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product.

-

Compare these integrals to the integral of the internal standard to quantify the concentration of both species over time.

-

The rate of decomposition can be determined by plotting the concentration of thiophene-2-boronic acid versus time.

-

Strategies for Mitigating Instability

Given the inherent instability of thiophene-2-boronic acid, several strategies can be employed to improve its handling and utility in synthesis.

-

Use of Stabilized Derivatives: As demonstrated, MIDA boronates are exceptionally stable and can be used as a direct replacement for the boronic acid in many cross-coupling reactions.[4] Pinacol esters also offer enhanced stability compared to the free boronic acid, though they may still be susceptible to protodeboronation under certain conditions.

-

Reaction Condition Optimization: When using thiophene-2-boronic acid directly, carefully controlling the reaction conditions can minimize decomposition. This includes using milder bases, lower reaction temperatures, and minimizing the amount of water in the reaction mixture.

-

In Situ Generation: In some cases, it may be possible to generate the boronic acid in situ from a more stable precursor immediately before its use in a subsequent reaction.

By understanding the stability profile of thiophene-2-boronic acid and implementing appropriate handling, storage, and experimental strategies, researchers can more effectively utilize this important synthetic building block.

References

- 1. 2-Thienylboronic acid = 95.0 6165-68-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclopentadithiophene polymers synthesised via Suzuki-Miyaura polymerisation of MIDA boronate esters | Experimental Results | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Characterization of Thiophene-2-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Thiophene-2-boronic acid (CAS No. 6165-68-0), a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for Thiophene-2-boronic acid is C₄H₅BO₂S, with a molecular weight of 127.96 g/mol .[1] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For arylboronic acids, the choice of solvent is crucial, as they can form boroxines (anhydride trimers), leading to complex or broad signals. Solvents like DMSO-d₆ or methanol-d₄ can break up these oligomers, providing clearer spectra.[2]

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.1 (broad s) | Singlet | 2H | B(OH)₂ |

| 7.75 | Doublet of doublets | 1H | H-5 |

| 7.65 | Doublet of doublets | 1H | H-3 |

| 7.15 | Doublet of doublets | 1H | H-4 |

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 140.0 (approx.) | C-2 (Carbon attached to Boron) |

| 135.0 | C-5 |

| 128.5 | C-3 |

| 126.0 | C-4 |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples without extensive preparation.

Key IR Absorption Bands (ATR-FTIR) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3600 | Broad | O-H stretch (from B(OH)₂ and adsorbed water) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1520 | Medium | C=C stretch (thiophene ring) |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-O stretch |

| ~850 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization (EI) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (EI-MS) Data [1]

| m/z | Relative Intensity | Assignment |

| 128 | High | Molecular Ion [M]⁺ |

| 110 | Medium | [M - H₂O]⁺ |

| 84 | High | [C₄H₄S]⁺ (Thiophene radical cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Thiophene-2-boronic acid.

Materials:

-

Thiophene-2-boronic acid

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 10-20 mg of Thiophene-2-boronic acid and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Vortex the mixture until the solid is completely dissolved.

-

Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

ATR-FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid Thiophene-2-boronic acid.

Materials:

-

Thiophene-2-boronic acid, solid

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropyl alcohol and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of solid Thiophene-2-boronic acid onto the center of the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of Thiophene-2-boronic acid.

Materials:

-

Thiophene-2-boronic acid

-

A suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Mass spectrometer with an EI source

-

Microsyringe or autosampler

Procedure:

-

Prepare a dilute solution of Thiophene-2-boronic acid (approximately 1 mg/mL) in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer. For a solid probe, a small amount of the solid can be placed directly on the probe. For liquid injection, use a microsyringe or an autosampler.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

In-depth Technical Guide: Thiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-boronic acid is a pivotal reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of novel pharmaceuticals and organic materials.[1] This guide provides a comprehensive overview of the structural and synthetic aspects of thiophene-2-boronic acid. While an experimentally determined crystal structure is not publicly available, this document presents theoretically derived structural data from Density Functional Theory (DFT) calculations, offering valuable insights into its molecular geometry.[2] Detailed experimental protocols for its synthesis and a general procedure for single-crystal X-ray diffraction are also provided to aid researchers in their practical applications.

Molecular Structure of Thiophene-2-boronic acid: A Theoretical Perspective

Despite its widespread use, a definitive experimental crystal structure for thiophene-2-boronic acid has not been reported in publicly accessible crystallographic databases. However, computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G* level provide a robust theoretical model of its molecular geometry.[2] These calculations are essential for understanding the molecule's reactivity and steric profile.

The key structural features predicted by these theoretical calculations are the planarity of the thiophene (B33073) ring and the orientation of the boronic acid group relative to the ring. The molecule exhibits distinct conformers based on the rotation of the B(OH)₂ group.[2]

Theoretically Determined Molecular Geometry

The following tables summarize the key bond lengths and bond angles for thiophene-2-boronic acid as determined by DFT calculations.[2] This data provides a foundational understanding of the molecule's three-dimensional structure.

Table 1: Theoretically Determined Bond Lengths for Thiophene-2-boronic acid

| Bond | Bond Length (Å) |

| C1-C2 | 1.37 |

| C2-C3 | 1.42 |

| C3-C4 | 1.38 |

| C4-S5 | 1.74 |

| C1-S5 | 1.75 |

| C1-B6 | 1.55 |

| B6-O7 | 1.37 |

| B6-O8 | 1.37 |

| O7-H9 | 0.97 |

| O8-H10 | 0.97 |

Data sourced from DFT calculations.[2]

Table 2: Theoretically Determined Bond Angles for Thiophene-2-boronic acid

| Angle | Bond Angle (°) |

| C2-C1-S5 | 111.9 |

| C1-C2-C3 | 112.9 |

| C2-C3-C4 | 112.1 |

| C3-C4-S5 | 111.6 |

| C1-S5-C4 | 91.5 |

| C2-C1-B6 | 127.8 |

| S5-C1-B6 | 120.3 |

| C1-B6-O7 | 116.8 |

| C1-B6-O8 | 123.0 |

| O7-B6-O8 | 120.2 |

| B6-O7-H9 | 108.6 |

| B6-O8-H10 | 108.6 |

Data sourced from DFT calculations.[2]

Experimental Protocols

Synthesis of Thiophene-2-boronic acid

The following is a general and widely cited procedure for the synthesis of thiophene-2-boronic acid from 2-bromothiophene (B119243).[1]

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B1201080)

-

Diethyl ether (anhydrous)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Hexane

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-bromothiophene and anhydrous diethyl ether.

-

Litiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of 3 M NaOH solution. The layers are separated, and the aqueous layer is washed three times with hexane.

-

Precipitation: The aqueous layer is cooled to 0 °C in an ice bath and acidified with concentrated HCl to a pH of ≤ 1. Thiophene-2-boronic acid precipitates as a white solid.[1]

-

Isolation and Purification: The precipitate is collected by vacuum filtration. The aqueous filtrate is extracted three times with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the final product.

General Protocol for Single-Crystal X-ray Diffraction

While a specific crystal structure for thiophene-2-boronic acid is not available, the following protocol outlines the general steps for determining the crystal structure of a small organic molecule.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., methanol, ethanol, or mixtures with water).

-

Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitating solvent is slowly introduced into a solution of the compound.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The diffractometer rotates the crystal through a series of orientations, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Workflow and Applications

Thiophene-2-boronic acid is a cornerstone in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide, a critical step in the synthesis of many pharmaceuticals and conjugated polymers for organic electronics.[3][4]

Conclusion

Thiophene-2-boronic acid remains an indispensable tool for synthetic chemists. While the absence of a published experimental crystal structure necessitates reliance on theoretical data for structural elucidation, the well-established synthetic routes and its robust performance in cross-coupling reactions underscore its importance. This guide provides researchers with the necessary theoretical and practical information to effectively utilize this versatile building block in their research and development endeavors.

References

Acidity and pKa of Thiophene-2-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of thiophene-2-boronic acid, a key building block in medicinal chemistry and materials science. Thiophene-based boronic acids are instrumental in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] An understanding of the acidity and pKa of thiophene-2-boronic acid is crucial for reaction optimization, formulation development, and predicting its behavior in biological systems.

Data Presentation: Acidity of Thiophene-2-boronic Acid

The acidity of thiophene-2-boronic acid is a fundamental property influencing its reactivity and solubility. The pKa, the negative logarithm of the acid dissociation constant (Ka), quantifies this acidity. A lower pKa value indicates a stronger acid. Below is a summary of reported pKa values for thiophene-2-boronic acid, including both predicted and experimental data.

| Parameter | Value | Method | Reference |

| pKa (Predicted) | 8.41 ± 0.53 | Computational | [3][4] |

| pKa (Experimental) | 8.11 | Affinity Capillary Electrophoresis | [5] |

Logical Relationship: Acidity of Boronic Acids

Boronic acids exhibit Lewis acidity, accepting a hydroxide (B78521) ion to form a boronate species. The acidity is influenced by the nature of the organic substituent.

References

An In-depth Technical Guide on the Reactivity Profile of Thiophene-2-boronic acid with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-2-boronic acid is a pivotal building block in organic synthesis, prized for its role in constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its reactivity is characterized by a susceptibility to electrophilic substitution on the thiophene (B33073) ring and its participation in transition metal-catalyzed cross-coupling reactions via the boronic acid moiety. This guide provides a comprehensive overview of its reactivity profile with various electrophiles, focusing on key reaction classes such as Suzuki-Miyaura coupling, Chan-Lam coupling, halogenation, and nitration. A significant challenge in harnessing its reactivity is the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate reaction mechanisms and workflows, offering a practical resource for professionals in drug development and chemical research.

Introduction to Reactivity

The reactivity of thiophene-2-boronic acid is governed by two main features: the electron-rich nature of the thiophene ring and the versatile functionality of the boronic acid group. The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609), with a strong preference for substitution at the C5 position (alpha to the sulfur and meta to the boronic acid).[2][3] The boronic acid group itself can be a target for certain electrophiles but is most valued for its ability to undergo transmetalation in catalytic cycles.

A critical aspect of thiophene-2-boronic acid's reactivity is its susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source.[4] This side reaction is particularly prevalent under the basic and aqueous conditions often required for cross-coupling reactions, leading to the formation of thiophene as a byproduct and reducing the yield of the desired product.[4][5] Factors that promote protodeboronation include high pH, elevated temperatures, and the presence of water.[4] Strategies to mitigate this include the use of milder bases, highly active catalysts to ensure the desired reaction is faster, and the use of more stable boronic acid surrogates like MIDA boronates.[1][4]

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling boronic acids with organic halides. Thiophene-2-boronic acid is an excellent substrate for these reactions, enabling the synthesis of a wide array of aryl- and heteroaryl-substituted thiophenes which are common motifs in pharmaceuticals and organic electronic materials.[6][7]

Data Presentation: Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Below is a summary of typical reaction conditions and yields for the coupling of thiophene-2-boronic acid with various aryl halides.

| Electrophile (Aryl Halide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | Good | [6][8] |

| 2-Bromoaniline | L₂PdCl₂ (unspecified) | K₂CO₃ | Water (micellar) | RT | 1 | 96 | [9] |

| 3-Bromoaniline | L₂PdCl₂ (unspecified) | K₂CO₃ | Water (micellar) | RT | 1 | 96 | [9] |

| 2-Bromothiophene | Pd(II)-complex (unspecified) | Na₂CO₃ | Water | 100 | - | Good | [10] |

| Aryl Dibromides | Pd(OAc)₂/Ligand | Na₂CO₃ | Toluene/H₂O | 95 | 0.25-0.5 | High MW Polymer | [11] |

Yields are often reported as "good" to "excellent" in the literature without specific percentages in all cases.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of thiophene-2-boronic acid with an aryl bromide, optimized to minimize protodeboronation.[4]

-

Reagent Preparation : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide (1.0 equiv.), thiophene-2-boronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) (1-2 mol%).

-

Solvent Addition : Add a degassed solvent mixture. Common choices include toluene/water, dioxane/water, or DME/water, typically in a 4:1 or 5:1 ratio.

-

Reaction : Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Cross-Coupling: Chan-Lam Reaction

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, reacting boronic acids with N-H or O-H containing compounds like amines, amides, and phenols.[12][13] This reaction is advantageous as it is often performed under mild conditions, at room temperature, and open to the air, using copper catalysts which are less expensive than palladium.[14]

Data Presentation: Chan-Lam Coupling

| Electrophile (N-H/O-H Source) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Amines/Anilines | Cu(OAc)₂ | 2,6-Lutidine | Dichloromethane (B109758) | RT | Moderate-Good | [12] |

| Phenols | Cu(OAc)₂ | Pyridine (B92270) | Dichloromethane | RT | Varies | [15] |

| Imidazoles | [Cu(OH)·TMEDA]₂Cl₂ (10 mol%) | - | Dichloromethane | RT | Good-Excellent | [16] |

| Intramolecular (Guanidine) | Cu(OAc)₂ (stoichiometric) | Pyridine | NMP | RT | - | [14] |

Experimental Protocol: General Chan-Lam N-Arylation

-

Setup : To a flask open to the atmosphere, add the amine or other N-H containing compound (1.0 equiv.), thiophene-2-boronic acid (1.5 equiv.), and copper(II) acetate (B1210297) (Cu(OAc)₂, 1.0-2.0 equiv. for stoichiometric, or 10 mol% for catalytic).

-

Solvent and Base : Add a suitable solvent, typically dichloromethane (CH₂Cl₂), and a base such as pyridine or triethylamine (B128534) (2.0-3.0 equiv.).

-

Reaction : Stir the mixture vigorously at room temperature. The reaction is often monitored by the appearance of a blue or green color from the copper catalyst. Reaction times can vary from a few hours to several days.

-

Work-up : Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with aqueous ammonium (B1175870) chloride and brine.

-

Purification : Dry the organic layer, concentrate it, and purify the residue by flash column chromatography to yield the N-thienylated product.

Visualization: Chan-Lam Catalytic Cycle

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring is activated towards electrophilic aromatic substitution, proceeding much more readily than with benzene.[2][17] The substitution typically occurs at the C5-position, which is ortho to the sulfur and meta to the boronic acid directing group.

Halogenation

Halogenation of thiophene is rapid, even at low temperatures.[18] For thiophene-2-boronic acid, electrophilic halogenation provides a route to di-functionalized thiophenes, which are versatile intermediates. Silver(I) salts can mediate the regioselective iodination and bromination of arylboronic acids.[19]

| Reaction | Reagents | Conditions | Major Product | Reference |

| Bromination | Br₂, 48% HBr | -25 to 5 °C | 5-Bromo-thiophene-2-boronic acid | [18] |

| Iodination | I₂, HNO₃ (aq) | 90 °C | 5-Iodo-thiophene-2-boronic acid | [18] |

| Iodination | I₂, Ag₂SO₄ | CH₃CN/H₂O | 5-Iodo-thiophene-2-boronic acid | [19] |

Nitration

The nitration of thiophene requires milder conditions than benzene to avoid degradation and explosive side reactions.[20][21] The reaction of thiophene-2-boronic acid with nitrating agents can lead to substitution on the ring or reaction at the boronic acid moiety. A metal-free method using tert-butyl nitrite (B80452) has been developed for the nitration of arylboronic acids, converting them into nitroarenes.[22] For ring substitution, a common method involves using nitric acid in acetic anhydride.[23][24]

| Reaction | Reagents | Conditions | Major Product | Yield (%) | Reference |

| Ring Nitration | HNO₃ / Acetic Anhydride | 10 °C | 5-Nitrothiophene-2-boronic acid | ~85 (mixture) | [23] |

| Ring Nitration | HNO₃ / Trifluoroacetic Anhydride | - | 2-Nitrothiophene (B1581588) (from thiophene) | 78 | [21][25] |

| Boron-Nitration | t-BuONO | Acetonitrile, 80 °C | 2-Nitrothiophene | 45-87 | [22] |

Experimental Protocol: Ring Bromination

-

Setup : Dissolve thiophene-2-boronic acid (1.0 equiv.) in a suitable solvent such as acetic acid or a mixture of solvents like acetonitrile/water.

-

Reagent Addition : Cool the solution in an ice-salt bath to -10 °C. Slowly add a solution of bromine (1.0 equiv.) in the same solvent dropwise, ensuring the temperature does not rise significantly.

-

Reaction : Stir the mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume excess bromine. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification : Wash the organic layer with water and brine, dry it over magnesium sulfate, and concentrate under reduced pressure. Purify the product by recrystallization or column chromatography.

Visualization: General Electrophilic Substitution

Caption: General mechanism for electrophilic aromatic substitution on thiophene-2-boronic acid.

Conclusion

Thiophene-2-boronic acid demonstrates a rich and versatile reactivity profile, making it an indispensable tool for synthetic chemists. Its utility in robust C-C and C-heteroatom bond-forming reactions, namely the Suzuki-Miyaura and Chan-Lam couplings, is well-established. Furthermore, the thiophene ring's susceptibility to electrophilic substitution allows for diverse functionalization. A thorough understanding of its reactivity, including the persistent challenge of protodeboronation, is crucial for its effective application. By carefully selecting reaction conditions, catalysts, and reagents as detailed in this guide, researchers can effectively leverage the synthetic potential of thiophene-2-boronic acid in the development of novel pharmaceuticals and advanced materials.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. boa.unimib.it [boa.unimib.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.de [thieme-connect.de]

- 17. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 18. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 19. Mild silver(I)-mediated regioselective iodination and bromination of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Convenient and mild synthesis of nitroarenes by metal-free nitration of arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Deep Dive: Theoretical and Computational Explorations of Thiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-boronic acid, a heterocyclic organoboron compound, has garnered significant attention in the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its utility as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has made it an indispensable tool for the construction of complex organic molecules.[1] Furthermore, its role as a potential inhibitor of bacterial β-lactamase enzymes positions it as a promising scaffold for the development of novel therapeutics to combat antibiotic resistance.[2][3][4][5]

This technical guide provides an in-depth analysis of Thiophene-2-boronic acid, focusing on its theoretical and computational characterization. We will delve into its molecular structure, electronic properties, and vibrational analysis through the lens of Density Functional Theory (DFT) calculations. This will be complemented by a review of experimental data and detailed protocols for both its synthesis and computational modeling. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate their work with this versatile molecule.

Molecular Structure and Properties: A Computational and Experimental Overview

The structural and electronic properties of Thiophene-2-boronic acid have been a subject of numerous computational studies, often employing Density Functional Theory (DFT) with the B3LYP functional and 6-31G** basis set. These studies provide valuable insights into the molecule's geometry and reactivity.

Optimized Molecular Geometry

Table 1: Theoretical and Experimental Bond Lengths (Å) and Bond Angles (°) for a Thiophene (B33073) Ring

| Parameter | Theoretical (DFT/B3LYP/3-21G)[6] | Experimental (for Thiophene)[6] |

| Bond Lengths (Å) | ||

| C=C | 1.345 - 1.358 | - |

| C-C | 1.43 - 1.45 | - |

| C-H | 1.077 - 1.081 | - |

| C-S | 1.801 - 1.854 | - |

| Bond Angles (°) | ||

| C-C-C | 113.811 - 114.117 | - |

| C-S-C | - | - |

Note: The provided theoretical data is for a general thiophene molecule. Specific values for Thiophene-2-boronic acid may vary.

Electronic Properties

The electronic characteristics of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and charge distribution, are crucial for understanding its reactivity and potential biological activity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's ability to donate or accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

Table 2: Calculated Electronic Properties of a Thiophene Molecule

| Parameter | Value (eV) |

| HOMO Energy | -6.561[7] |

| LUMO Energy | -0.360[7] |

| HOMO-LUMO Gap | 6.201[7] |

Note: These values are for a general thiophene molecule and may differ for Thiophene-2-boronic acid.

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack. In the thiophene ring, the sulfur atom typically carries a positive charge, while the carbon atoms are negatively charged, with the carbons adjacent to the sulfur being more negative.[1]

Table 3: Mulliken Atomic Charges of a Thiophene Molecule

| Atom | Charge (e) |

| S | Positive[1] |

| C (adjacent to S) | More Negative[1] |

| C (other) | Negative[1] |

Note: The qualitative charge distribution is presented. Specific values can be obtained from DFT calculations.

Spectroscopic Analysis: A Combined Theoretical and Experimental Approach

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations can aid in the assignment of vibrational modes observed in experimental spectra.

Vibrational Frequencies

Experimental FT-IR and FT-Raman spectra of 2-Thiophene Carboxylic Acid, a closely related molecule, have been recorded and compared with theoretical frequencies calculated using DFT (B3LYP/6-31G**). The calculated wavenumbers are often scaled to better match the experimental values.

Table 4: Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Thiophene Carboxylic Acid

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Theoretical (Scaled) |

| C-C Stretching | 1528, 1352 | 1530, 1413, 1354 | 1526, 1410, 1356 |

| C-H in-plane bending | 1283, 1105, 1041 | 1114 | - |

| C-H out-of-plane bending | 910, 858 | 862 | - |

| C-S Stretching | 647 | 637 | 852, 649 |

Note: This data is for 2-Thiophene Carboxylic Acid and serves as a reference for Thiophene-2-boronic acid.

Experimental Protocols

Synthesis of Thiophene-2-boronic acid

Several methods for the synthesis of thiophene boronic acids have been reported. A general procedure for the synthesis of 5-Acetyl-2-thiopheneboronic acid via a borylation reaction is described below, which can be adapted for Thiophene-2-boronic acid.[8]

Protocol: Borylation Reaction for Thiophene Boronic Acid Synthesis [8]

-

Reactants: 5-bromo-2-acetylthiophene, Pinacolborane (PinBCl), Tributylphosphine (B147548), and Potassium sodium carbonate in DMF.

-

Procedure:

-

Combine 5-bromo-2-acetylthiophene and PinBCl in DMF.

-

Add tributylphosphine and potassium sodium carbonate to the mixture.

-

Stir the reaction at an appropriate temperature and monitor its progress using techniques like TLC or GC-MS.

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Suzuki-Miyaura Cross-Coupling Reaction

Thiophene-2-boronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general protocol is provided below.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

-

Reactants: Aryl halide (e.g., 4-bromothiophene-2-carbaldehyde), Thiophene-2-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

-

Procedure:

-

To a reaction vessel, add the aryl halide, Thiophene-2-boronic acid, and the base.

-

Add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture with stirring for a specified time (e.g., 12 hours at 90°C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

Computational Methodology

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. A general workflow for performing DFT calculations on Thiophene-2-boronic acid using the Gaussian software package is outlined below.

Protocol: DFT Calculation Workflow using Gaussian [9][10][11][12]

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of Thiophene-2-boronic acid using a molecular modeling program like GaussView or Avogadro.

-

Perform an initial geometry optimization using a lower-level method (e.g., a semi-empirical method like AM1 or a molecular mechanics force field like UFF) to obtain a reasonable starting geometry.

-

-

Gaussian Input File Preparation:

-

Create a Gaussian input file (.gjf or .com).

-

Route Section (# line): Specify the level of theory, basis set, and type of calculation. For example: # B3LYP/6-31G(d,p) Opt Freq Pop=Full.

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

-

6-31G(d,p): The Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p).

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

-

Pop=Full: Requests a full Mulliken population analysis.[13]

-

-

Title Section: A brief description of the calculation.

-

Molecule Specification: The charge and spin multiplicity (e.g., 0 1 for a neutral singlet state) followed by the atomic coordinates in Cartesian or Z-matrix format.

-

-

Running the Calculation:

-

Submit the input file to the Gaussian program.

-

-

Analysis of the Output File (.log or .out):

-

Geometry Optimization: Check for convergence and examine the final optimized coordinates.

-

Frequency Calculation: Verify that there are no imaginary frequencies. Analyze the calculated vibrational frequencies and compare them with experimental data.

-

Electronic Properties: Extract the HOMO and LUMO energies to determine the HOMO-LUMO gap.

-

Mulliken Population Analysis: Examine the calculated partial atomic charges.

-

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of a small molecule like Thiophene-2-boronic acid to a protein target, such as β-lactamase.

Protocol: Molecular Docking Workflow [14][15]

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D structure of Thiophene-2-boronic acid, optimize its geometry, and assign charges.

-

-

Grid Box Generation:

-

Define a grid box around the active site of the protein to specify the search space for the docking simulation.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock) to explore different conformations and orientations of the ligand within the grid box. The program will score each pose based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses (lowest binding energy).

-

Visualize the interactions between the ligand and the protein's active site residues.

-

Application in Drug Development: β-Lactamase Inhibition

Thiophene-based boronic acids have emerged as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2][3][4][5]

Mechanism of Action

Boronic acids act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme.[4][5] The boron atom of the inhibitor forms a reversible covalent bond with the catalytic serine residue (e.g., Ser70 in some β-lactamases) in the enzyme's active site, leading to inactivation of the enzyme.[3][16]

Signaling Pathway Diagram

The following diagram illustrates the logical flow of β-lactamase inhibition by a boronic acid inhibitor.

Caption: Mechanism of β-lactamase inhibition.

Workflow Diagrams

Computational Analysis Workflow

The following diagram outlines the typical workflow for the theoretical and computational analysis of Thiophene-2-boronic acid.

Caption: Computational analysis workflow.

Conclusion

Thiophene-2-boronic acid stands as a molecule of considerable interest due to its synthetic versatility and pharmacological potential. This guide has provided a comprehensive overview of its theoretical and computational aspects, offering insights into its structure, electronic properties, and spectroscopic signatures. The detailed protocols for synthesis and computational modeling are intended to serve as a practical resource for researchers. The exploration of its role as a β-lactamase inhibitor highlights its relevance in the ongoing battle against antimicrobial resistance. As research in this area continues, a deeper understanding of the fundamental properties of Thiophene-2-boronic acid will undoubtedly pave the way for new discoveries and applications in both chemistry and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Class A and C Serine β-Lactamases with a Broad-Spectrum Boronic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jchps.com [jchps.com]

- 7. mdpi.com [mdpi.com]

- 8. ee.bloomtechz.com [ee.bloomtechz.com]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. G09 Keyword: Population [wild.life.nctu.edu.tw]

- 14. benchchem.com [benchchem.com]

- 15. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

A Technical Guide to Thiophene-2-boronic acid: Commercial Availability, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-boronic acid (CAS No. 6165-68-0) is a versatile organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to introduce the thiophene (B33073) moiety into various molecular scaffolds makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. This guide provides an in-depth overview of its commercial availability, typical purity specifications, and the experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Availability and Purity

Thiophene-2-boronic acid is readily available from a multitude of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%. It is commonly supplied as a white to off-white or cream-colored powder or crystalline solid.

Below is a summary of representative commercial offerings for Thiophene-2-boronic acid:

| Supplier | Purity Specification | Physical Form |

| Thermo Scientific Chemicals | ≥96.0 to ≤104.0% (by aqueous acid-base titration) | Powder |

| Sigma-Aldrich | ≥95.0% | Solid |

| Strem Chemicals | min. 97% | White to off-white powder |

| Apollo Scientific | 98% | |

| Otto Chemie Pvt. Ltd. | 98% (Assay: ≥95%) | Powder or crystals |

| Boron Molecular | Not specified | |

| Tokyo Chemical Industry | Not specified |

Note: This table is not exhaustive and represents a snapshot of available data. Purity and form may vary by specific product lot and supplier.

Experimental Protocols

Synthesis of Thiophene-2-boronic acid

A common and effective method for the synthesis of Thiophene-2-boronic acid involves the lithiation of 2-bromothiophene (B119243) followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromothiophene and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature.

-

Workup: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude Thiophene-2-boronic acid.

Purification by Recrystallization

Recrystallization is a standard method for purifying crude Thiophene-2-boronic acid. The choice of solvent is critical for effective purification.[1][2]

Materials:

-

Crude Thiophene-2-boronic acid

-

Recrystallization solvent (e.g., a mixture of water and ethanol, or toluene)

-

Activated carbon (optional)

Procedure:

-

Dissolution: The crude Thiophene-2-boronic acid is placed in an Erlenmeyer flask. A minimal amount of the chosen recrystallization solvent is added, and the mixture is heated with stirring until the solid dissolves completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the carbon.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities and then dried under vacuum to afford pure Thiophene-2-boronic acid.

Quality Control and Purity Analysis

Several analytical techniques are employed to assess the purity and confirm the identity of Thiophene-2-boronic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum of Thiophene-2-boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will show characteristic signals for the thiophene ring protons and the hydroxyl protons of the boronic acid group. In DMSO-d₆, the chemical shifts are typically reported relative to the residual solvent peak at 2.50 ppm.[3][4][5]

-

¹³C NMR: Shows the carbon skeleton of the molecule. In DMSO-d₆, the chemical shifts are referenced to the solvent peak at 39.52 ppm.[5][6]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of Thiophene-2-boronic acid and detecting any impurities. A reverse-phase C18 column is often used.[7]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8][9] The gradient and flow rate are optimized to achieve good separation of the main compound from any impurities.

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the thiophene ring.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Thiophene-2-boronic acid will show characteristic absorption bands for the O-H stretch of the boronic acid, the B-O stretch, and the C-H and C=C vibrations of the thiophene ring.[10]

4. Titration:

An aqueous acid-base titration can be used to determine the assay of the boronic acid, providing a quantitative measure of its purity.[10]

Application in Suzuki-Miyaura Coupling

Thiophene-2-boronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures.[11][12]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving Thiophene-2-boronic acid.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. scienceopen.com [scienceopen.com]

- 6. rsc.org [rsc.org]

- 7. waters.com [waters.com]

- 8. Separation of Thiophene, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Thiophene-2-boronic Acid Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of thiophene-2-boronic acid with aryl halides. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as thiophene-2-boronic acid, with an organohalide.[3] Thiophene-containing compounds are of particular interest in drug discovery and materials science due to their unique electronic properties and biological activities.[2][4]